Inhibiteur de Cdk1/2 III

Vue d'ensemble

Description

K-00546 est un inhibiteur puissant de la kinase dépendante de la cycline 1 et de la kinase dépendante de la cycline 2, avec des valeurs de CI50 de 0,6 nM et 0,5 nM, respectivement . Il inhibe également la kinase CDC2-like 1 et la kinase CDC2-like 3 avec des valeurs de CI50 de 8,9 nM et 29,2 nM, respectivement . Ce composé est principalement utilisé dans la recherche scientifique pour sa capacité à réguler la progression du cycle cellulaire et a montré une activité antiproliférative significative .

Applications De Recherche Scientifique

K-00546 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the mechanisms of cyclin-dependent kinases and their role in cell cycle regulation.

Biology: Employed in cell biology research to investigate cell cycle progression and apoptosis.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antiproliferative activity.

Industry: Utilized in the development of new drugs and therapeutic agents.

Mécanisme D'action

Target of Action

Cdk1/2 Inhibitor III primarily targets Cdk1/cyclin B and Cdk2/cyclin A . Cyclin-dependent kinases (CDKs) are key players in cell cycle regulation. Their direct interaction with cyclins allows progression through various phases of the cell cycle .

Mode of Action

Cdk1/2 Inhibitor III acts as a highly potent, reversible, ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A . It competes with ATP, thereby inhibiting the kinase activity of these CDKs . This results in the disruption of the normal cell cycle progression.

Biochemical Pathways

Cdk1/2 Inhibitor III affects the cell cycle regulation pathway. CDKs, the primary targets of Cdk1/2 Inhibitor III, are central to the cell cycle control system. They phosphorylate proteins on their serine and threonine amino acid residues, driving numerous cellular processes such as cell division, migration, differentiation, and programmed cell death .

Result of Action

The inhibition of Cdk1/cyclin B and Cdk2/cyclin A by Cdk1/2 Inhibitor III disrupts the normal cell cycle progression, leading to anti-proliferative effects in various human cancer cells . This can result in the control of tumor growth .

Action Environment

The efficacy and stability of Cdk1/2 Inhibitor III can be influenced by various environmental factors. For instance, the compound’s potency can be affected by the concentration of ATP in the cell, as it competes with ATP for binding to its target enzymes . Additionally, the compound’s stability may be affected by storage conditions .

Safety and Hazards

Orientations Futures

Current CDK inhibitors lack specificity due to the high sequence and structural conservation of the ATP binding cleft across family members . Therefore, there is a necessity of finding novel modes of CDK inhibition . The wealth of structural information regarding CDK assemblies and inhibitor complexes derived from X-ray crystallographic studies has been recently complemented through the use of cryo-electron microscopy . These recent advances have provided insights into the functional roles and regulatory mechanisms of CDKs and their interaction partners . This could contribute to CDK inhibitor design . Additionally, fragment-based drug discovery can be utilized to identify small molecules that bind to allosteric sites on the CDK surface employing interactions which mimic those of native protein–protein interactions . These recent structural advances in CDK inhibitor mechanisms and in chemical probes which do not occupy the orthosteric ATP binding site can provide important insights for targeted CDK therapies .

Analyse Biochimique

Biochemical Properties

Cdk1/2 Inhibitor III acts as a highly potent, reversible, ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A . It interacts with these cyclin-dependent kinases (CDKs), which are key players in cell cycle regulation . The direct interaction of Cdk1/2 Inhibitor III with these CDKs influences the progression through G1 phase, transitions to S and G2 phase, and finally through mitosis (M) .

Cellular Effects

Cdk1/2 Inhibitor III has been found to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the expression of immune checkpoints and induce immunogenic cell death (ICD), thereby exerting a powerful anti-cancer effect .

Molecular Mechanism

The molecular mechanism of action of Cdk1/2 Inhibitor III involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a highly potent, reversible, ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A . This results in a block in the G1 phase of the cell cycle .

Metabolic Pathways

Cdk1/2 Inhibitor III is involved in the regulation of cell cycle transition, a key metabolic pathway . It interacts with cyclin-dependent kinases (CDKs), which are key players in this pathway .

Transport and Distribution

It is known that it is a cell-permeable compound , suggesting that it can freely cross cell membranes.

Subcellular Localization

Given its role as an inhibitor of cyclin-dependent kinases (CDKs), it is likely to be found in the cytoplasm where these kinases are typically located .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de K-00546 implique plusieurs étapes, commençant par la préparation de la structure principale, qui est un dérivé du triazoleLes conditions de réaction impliquent généralement l'utilisation de solvants comme le diméthylsulfoxyde et des catalyseurs pour faciliter les réactions .

Méthodes de production industrielle

La production industrielle de K-00546 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et du temps de réaction. Le produit final est purifié en utilisant des techniques telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

K-00546 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène. Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. Les agents réducteurs courants incluent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Halogènes, nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools .

Applications de recherche scientifique

K-00546 a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les mécanismes des kinases dépendantes de la cycline et leur rôle dans la régulation du cycle cellulaire.

Biologie : Employé dans la recherche en biologie cellulaire pour étudier la progression du cycle cellulaire et l'apoptose.

Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement du cancer en raison de son activité antiproliférative.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.

Mécanisme d'action

K-00546 exerce ses effets en inhibant la kinase dépendante de la cycline 1 et la kinase dépendante de la cycline 2, qui sont cruciales pour la progression du cycle cellulaire. Il se lie au site de liaison de l'ATP de ces kinases, empêchant leur activation et la phosphorylation subséquente des protéines cibles. Cela conduit à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

Roscovitine : Un autre inhibiteur de la kinase dépendante de la cycline avec des mécanismes d'action similaires.

Flavopiridol : Un inhibiteur de la kinase dépendante de la cycline à large spectre avec une activité antiproliférative.

Palbociclib : Un inhibiteur sélectif de la kinase dépendante de la cycline 4 et de la kinase dépendante de la cycline 6.

Unicité de K-00546

K-00546 est unique en raison de sa forte puissance et de sa sélectivité pour la kinase dépendante de la cycline 1 et la kinase dépendante de la cycline 2. Sa capacité à inhiber plusieurs kinases, y compris la kinase CDC2-like 1 et la kinase CDC2-like 3, en fait un outil précieux pour étudier la régulation du cycle cellulaire et développer de nouveaux agents thérapeutiques .

Propriétés

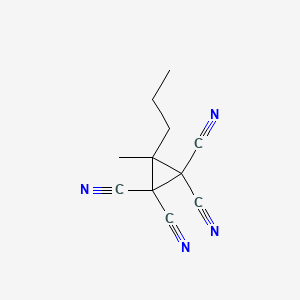

IUPAC Name |

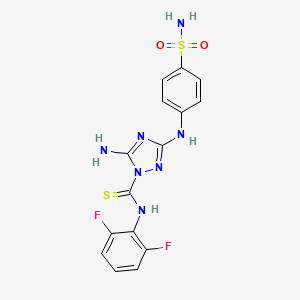

5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIOBGGRZJITQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2N7O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416209 | |

| Record name | Cdk1/2 Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443798-47-8, 443798-55-8 | |

| Record name | K-00546 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443798478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | K-00546 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cdk1/2 Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | K-00546 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFR1253W75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)

![1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride](/img/structure/B1662326.png)

![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)